ICI 162,846 was developed by the pharmaceutical company ICI (Imperial Chemical Industries) and is recognized for its role in pharmacology as an antagonist of the H2 histamine receptors. Its chemical classification falls under guanidinopyrazoles, which are characterized by their pyrazole structure and guanidine functional group, contributing to their pharmacological activity against H2 receptors .
The synthesis of ICI 162,846 involves several key steps that typically include the formation of the pyrazole ring and the introduction of the trifluoroethyl guanidine moiety. The following outlines a general synthetic pathway:
Technical parameters such as reaction temperatures, solvent choices (often organic solvents like ethanol or dimethyl sulfoxide), and reaction times can significantly influence yield and purity .
The molecular structure of ICI 162,846 can be described by its chemical formula . Key features include:
The three-dimensional conformation of ICI 162,846 plays a crucial role in its binding affinity to H2 receptors. Computational modeling studies often utilize molecular docking simulations to predict how well the compound fits into the receptor binding site .
ICI 162,846 primarily participates in reactions that involve:
The kinetics of these reactions can be influenced by factors such as pH and enzyme activity within biological systems .
The mechanism of action for ICI 162,846 involves:
Empirical studies have shown that ICI 162,846 effectively lowers gastric acidity when administered at therapeutic doses .
ICI 162,846 exhibits several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications .
ICI 162,846 has several significant applications in clinical settings:
Ongoing research continues to explore its potential roles in other areas such as cardiovascular health and neuropharmacology .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2